

# Technical Application Note: Acid Green 16 (Lissamine Green B)[1] Staining

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## Compound of Interest

Compound Name: Acid green 16

CAS No.: 3369-56-0

Cat. No.: B1202608

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## Executive Summary

**Acid Green 16** (C.I. 44025), commonly known as Lissamine Green B, is a synthetically derived triphenylmethane dye.[1][2] While historically utilized in textile chemistry, its value in biomedical research—specifically drug development and toxicology—lies in its unique vital staining properties.[2]

Unlike Rose Bengal, which exhibits intrinsic cellular toxicity and phototoxicity, **Acid Green 16** is non-toxic to healthy eukaryotic cells.[1][2] This characteristic makes it the "Gold Standard" for evaluating ocular surface integrity and epithelial toxicity in pre-clinical drug safety studies.[2] Additionally, it serves as a robust, high-contrast counterstain in fixed-tissue histology, offering a distinct alternative to Light Green SF Yellowish or Fast Green FCF.[1][2]

This guide provides validated protocols for both vital staining (toxicity screening) and fixed-tissue histology, supported by mechanistic insights to ensure reproducibility.[1][2]

## Chemical Identity & Properties

Property	Specification
Common Name	Lissamine Green B, Acid Green 16, Wool Green S
C.I.[1][2] Number	44025
CAS Number	12768-78-4
Class	Triphenylmethane (Anionic/Acidic)
Solubility	Soluble in water (blue-green solution); Soluble in ethanol
Excitation/Emission	Non-fluorescent (Visible spectrum absorption max ~635 nm)
Toxicity Profile	Low cytotoxicity (Vital stain); Non-irritating compared to Rose Bengal

## Mechanism of Action

Understanding the causality of staining is critical for interpreting results, especially in toxicology.

### Vital Staining (Live/Fresh Tissue)

In vital applications, **Acid Green 16** functions as a membrane-exclusion dye.[1][2]

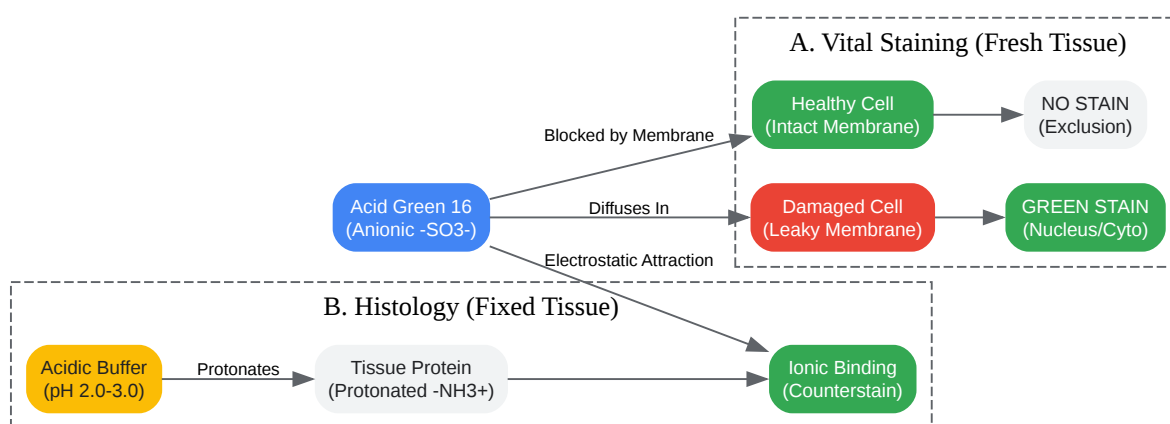
- **Healthy Cells:** The intact plasma membrane functions as a barrier, excluding the large anionic dye molecules.
- **Damaged/Devitalized Cells:** Compromised membranes allow the dye to diffuse into the cytoplasm and nucleus, staining the cell distinct green.
- **Mucin Interaction:** In ocular tissues, the dye also stains areas where the protective mucin layer (glycocalyx) is deficient or disrupted.[3]

### Histological Staining (Fixed Tissue)

In fixed tissues, the mechanism shifts to electrostatic interaction.

- **Acidic Conditions:** The dye is applied in an acidic solution (typically pH < 3.0). This protonates the amine groups (-NH<sub>3</sub><sup>+</sup>) on tissue proteins (cytoplasm, collagen).[1][2]
- **Ionic Binding:** The sulfonate groups (-SO<sub>3</sub><sup>-</sup>) on the **Acid Green 16** molecule bind ionically to these cationic sites.[1]

## Mechanistic Visualization



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Figure 1: Dual mechanism of action.[1][2] (A) Vital staining relies on membrane integrity.[1][2] (B) Histological staining relies on pH-driven electrostatic binding.[1][2]

## Protocol A: Vital Staining for Ocular Toxicity (In Vivo / Ex Vivo)

Target Audience: Toxicologists, Ophthalmologists, CROs.[1][2] Application: Dry Eye Disease (DED) models, corneal epithelial toxicity screening.[1][2]

### Reagents Preparation[1][2][4]

- **Stock Solution (1%):** Dissolve 1.0 g **Acid Green 16** in 100 mL sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).

- Filtration: Filter through a 0.22  $\mu\text{m}$  syringe filter to remove undissolved particulates (critical for ocular application).[1][2]
- Storage: Store at room temperature in an amber bottle (light sensitive). Stable for 3 months.

## Experimental Workflow

- Acclimation: If using live animals, ensure proper restraint or sedation as per IACUC protocols. If ex vivo (corneal culture), wash tissue gently with PBS.[1][2]
- Application:
  - Instill 10–20  $\mu\text{L}$  of 1% **Acid Green 16** solution onto the ocular surface.
  - Note: Avoid touching the cornea with the pipette tip to prevent mechanical artifacts.
- Incubation: Allow dye to dwell for 60–120 seconds.
- Wash: Rinse thoroughly with 2–3 mL of sterile saline.[2]
  - Why? Unbound dye will pool in the fornix, obscuring the view. Rinsing reveals only the specifically bound dye on damaged cells.[2]
- Visualization:
  - Examine immediately using a Slit Lamp Biomicroscope or Dissecting Microscope.[1][2]
  - Lighting: Use white light. A red barrier filter (e.g., Wratten #25) can enhance contrast, making the green-stained cells appear black against a light background.[1][2]

## Scoring (Oxford Scheme / NEI Scale)

Quantify toxicity by grading the staining density:

- Grade 0: No staining.[1][2]
- Grade 1: Minimal/scattered dots (micro-punctate).[1][2]
- Grade 2-3: Dense coalescent staining (indicating severe epithelial compromise).[1][2]

## Protocol B: Histological Counterstaining (Fixed Tissue)

Target Audience: Histotechnologists, Pathologists.[1][2] Application: General connective tissue visualization; alternative to Masson's Trichrome green component.[1][2]

### Reagents Preparation[1][2][4]

- Acid Green Staining Solution:
  - **Acid Green 16:** 0.5 g[1][2]
  - Distilled Water: 100 mL
  - Glacial Acetic Acid: 1.0 mL
  - Mix well. The acetic acid lowers pH to facilitate protein binding.
- Differentiation Solution: 1% Acetic Acid in water.

### Step-by-Step Staining Procedure

This protocol assumes tissues are formalin-fixed, paraffin-embedded (FFPE), and sectioned at 4–5  $\mu\text{m}$ . [1][2]

- Deparaffinization:
  - Xylene: 3 changes, 3 minutes each.
  - Ethanol (100%, 95%, 70%): 2 changes each, 2 minutes.[1][2]
  - Water: Rinse in distilled water.[1][2]
- Nuclear Stain (Optional but Recommended):
  - Stain with Hematoxylin (e.g., Harris or Mayer's) for 5 minutes.[1][2]
  - Blue in running tap water or Scott's Tap Water Substitute.[1][2]

- **Acid Green 16 Staining:**
  - Immerse slides in Acid Green Staining Solution for 5 minutes.[\[1\]](#)[\[2\]](#)
- **Differentiation (Critical Step):**
  - Rinse quickly in distilled water.[\[1\]](#)[\[2\]](#)
  - Dip in 1% Acetic Acid for 10–30 seconds.
  - Why? This removes excess dye from the background and ensures crisp staining of collagen and cytoplasm.
- **Dehydration & Mounting:**
  - Rapidly dehydrate through 95% and 100% Ethanol (the dye can leach out if left too long in lower grade alcohols).
  - Clear in Xylene (2 changes).[\[1\]](#)[\[2\]](#)
  - Mount with a resinous mounting medium (e.g., DPX).[\[1\]](#)[\[2\]](#)

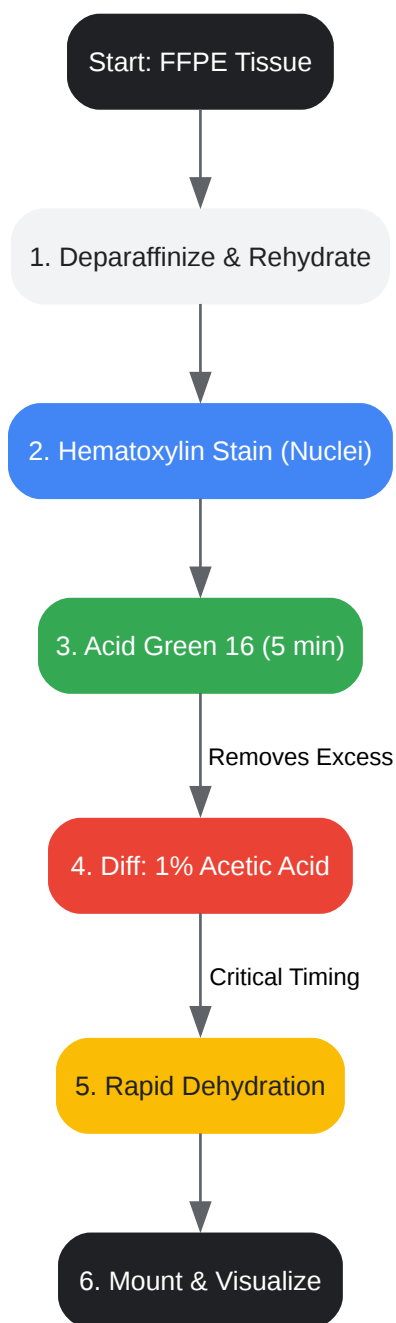
## Results Interpretation

- Nuclei: Blue/Black (if Hematoxylin used).[\[1\]](#)[\[2\]](#)
- Cytoplasm & Muscle: Pale Green.[\[1\]](#)[\[2\]](#)
- Collagen/Connective Tissue: Deep/Vibrant Green.[\[1\]](#)[\[2\]](#)
- Erythrocytes: Often stain variable green or retain natural color depending on fixation.[\[1\]](#)[\[2\]](#)

## Troubleshooting & Validation

Issue	Probable Cause	Corrective Action
Weak Staining (Histology)	pH too high (not acidic enough).[1][2]	Ensure Glacial Acetic Acid is added to the staining solution.
Leaching of Dye	Prolonged time in alcohol during dehydration.[2]	Move rapidly through 70-95% ethanol steps.[1][2]
Background Haze (Vital)	Insufficient rinsing.[1][2]	Increase saline wash volume after dye application.[1][2]
Precipitates on Tissue	Old solution or unfiltered dye.[1][2]	Always filter (0.22 µm) stock solution before vital application.[1][2]

## Workflow Visualization



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Figure 2: Histological workflow for **Acid Green 16** counterstaining.

## References

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## Sources

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